molecular formula C19H14N4O B5752373 [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile

[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile

Cat. No.: B5752373
M. Wt: 314.3 g/mol
InChI Key: VAIGXXQWALVKER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile, also known as CRISPR-Cas9, is a revolutionary tool in the field of genetic engineering. It is a system that allows for precise editing of DNA sequences, opening up a world of possibilities for research and applications in medicine and agriculture. In

Scientific Research Applications

[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has a wide range of applications in scientific research. It can be used to study the function of genes by knocking them out or introducing specific mutations. It can also be used to create animal models of human diseases for drug development and testing. In addition, this compound can be used to engineer crops with desirable traits, such as increased yield and resistance to pests and diseases.

Mechanism of Action

The mechanism of action of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile involves the formation of a complex between the guide RNA and the Cas9 protein, which then binds to the target DNA sequence. The Cas9 protein then cuts the DNA, creating a double-stranded break. The cell's natural repair mechanisms then come into play, either repairing the break by rejoining the DNA strands or introducing a mutation at the cut site.
Biochemical and Physiological Effects:
This compound has been shown to have high efficiency and specificity in editing DNA sequences. However, off-target effects can occur, where unintended mutations are introduced at sites other than the targeted location. In addition, the immune system can mount a response to the Cas9 protein, leading to unwanted side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is its ease of use and versatility. It can be used in a wide range of cell types and organisms, and can be designed to target almost any DNA sequence. However, the delivery of the guide RNA and Cas9 protein can be challenging, and off-target effects can be a limitation.

Future Directions

There are many exciting future directions for [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile. One area of research is the development of new delivery methods, such as nanoparticles and exosomes, to improve efficiency and reduce off-target effects. Another area is the development of base editors, which can introduce specific point mutations without creating double-stranded breaks. In addition, this compound is being used in clinical trials for gene therapy, with the potential to cure genetic diseases. Overall, this compound is a powerful tool that is transforming the field of genetic engineering and has the potential to revolutionize medicine and agriculture.

Synthesis Methods

[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a complex system that involves a guide RNA and a Cas9 protein. The guide RNA is designed to target a specific DNA sequence, while the Cas9 protein acts as a molecular scissors, cutting the DNA at the targeted location. The guide RNA and Cas9 protein are delivered into cells using various methods, such as electroporation, lipofection, or viral vectors.

Properties

IUPAC Name

2-[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c1-24-15-6-4-13(5-7-15)18-8-16(12-2-3-12)17(11-22)19(23-18)14(9-20)10-21/h4-8,12,23H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIGXXQWALVKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.